Cas no 2229595-81-5 (2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid)

2-Chloro-4-(trifluoromethyl)phenyl-3-methylbutanoic acid is a fluorinated aromatic compound featuring a chloro and trifluoromethyl substituent on the phenyl ring, coupled with a branched carboxylic acid side chain. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased electronegativity and bioactivity, while the chloro substituent offers further reactivity for derivatization. Its well-defined molecular architecture ensures consistent performance in applications such as enzyme inhibition or as a precursor for bioactive molecules. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to hydrolysis.
2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid structure
2229595-81-5 structure
商品名:2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid
CAS番号:2229595-81-5
MF:C12H12ClF3O2
メガワット:280.670693397522
CID:6109829
PubChem ID:165702153

2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid
    • 2229595-81-5
    • 2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
    • EN300-1939513
    • インチ: 1S/C12H12ClF3O2/c1-6(2)10(11(17)18)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10H,1-2H3,(H,17,18)
    • InChIKey: STQHTLCHOSTWCB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)C(C(=O)O)C(C)C

計算された属性

  • せいみつぶんしりょう: 280.0477918g/mol
  • どういたいしつりょう: 280.0477918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 37.3Ų

2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939513-0.1g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
0.1g
$678.0 2023-09-17
Enamine
EN300-1939513-0.25g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
0.25g
$708.0 2023-09-17
Enamine
EN300-1939513-10.0g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
10g
$4606.0 2023-05-31
Enamine
EN300-1939513-5g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
5g
$2235.0 2023-09-17
Enamine
EN300-1939513-2.5g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
2.5g
$1509.0 2023-09-17
Enamine
EN300-1939513-5.0g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
5g
$3105.0 2023-05-31
Enamine
EN300-1939513-1.0g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
1g
$1070.0 2023-05-31
Enamine
EN300-1939513-0.5g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
0.5g
$739.0 2023-09-17
Enamine
EN300-1939513-0.05g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
0.05g
$647.0 2023-09-17
Enamine
EN300-1939513-10g
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
2229595-81-5
10g
$3315.0 2023-09-17

2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid 関連文献

2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acidに関する追加情報

Introduction to 2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid (CAS No. 2229595-81-5)

2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid, identified by the CAS number 2229595-81-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural arrangement, featuring both chloro and trifluoromethyl substituents on a phenyl ring, coupled with a butanoic acid side chain. Such structural motifs are often engineered to enhance biological activity, making this compound a promising candidate for further investigation in drug discovery and development.

The presence of chloro and trifluoromethyl groups in the phenyl ring is strategically significant, as these functional groups are known to modulate the electronic properties and lipophilicity of the molecule. The chloro group can participate in hydrogen bonding interactions and influence metabolic stability, while the trifluoromethyl group is renowned for its ability to increase metabolic resistance, thereby potentially extending the half-life of a drug in vivo. These features make 2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The structural framework of 2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid aligns well with this trend, as it provides a versatile platform for chemical modification and optimization. For instance, the carboxylic acid moiety at the end of the butanoic side chain can be readily functionalized to introduce additional pharmacophores or linkages, enabling the design of molecules with tailored biological activities.

One of the most compelling aspects of this compound is its potential application in oncology research. The combination of electron-withdrawing groups like chloro and trifluoromethyl, along with the presence of a carboxylic acid functionality, suggests that it may interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies have hinted at its ability to modulate key signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in various malignancies. While these findings are still in their infancy, they underscore the importance of exploring this compound further for its potential therapeutic applications.

Moreover, the chemical synthesis of 2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid presents an intriguing challenge for organic chemists. The synthesis requires careful consideration of reaction conditions to ensure high yield and purity while minimizing unwanted side products. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the ingenuity required to produce it on a scalable basis.

The pharmacokinetic properties of 2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid are another area of active investigation. Due to its molecular structure, it is expected to exhibit moderate solubility in both aqueous and organic solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is crucial for optimizing drug delivery systems and ensuring efficacy in clinical settings. Computational modeling techniques have been utilized to predict ADME properties, providing valuable insights into potential dosing regimens and formulation strategies.

In conclusion,2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid (CAS No. 2229595-81-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, coupled with promising preliminary biological activity, make it a valuable candidate for further exploration. As research progresses, this molecule is likely to play a pivotal role in developing novel therapeutics targeting various diseases, particularly cancer. The continued investigation into its synthesis, pharmacology, and clinical applications will undoubtedly contribute to advancements in modern medicine.

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